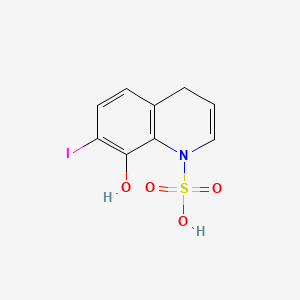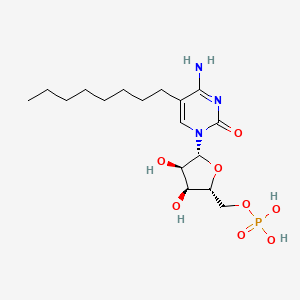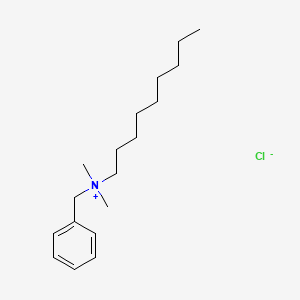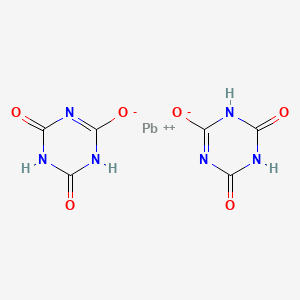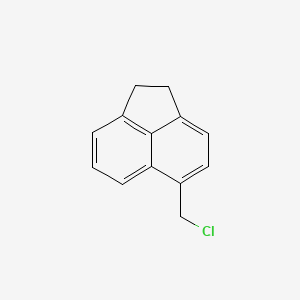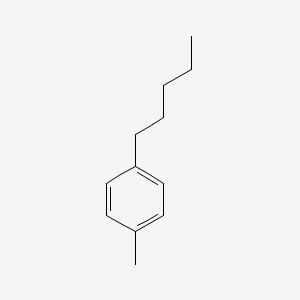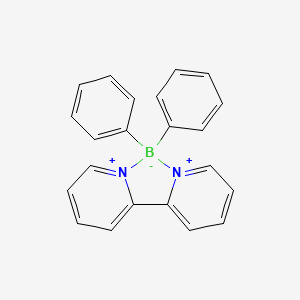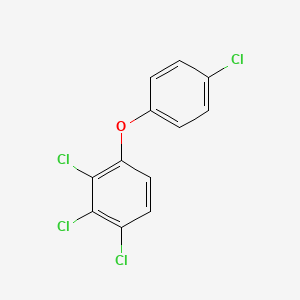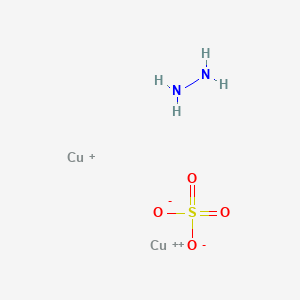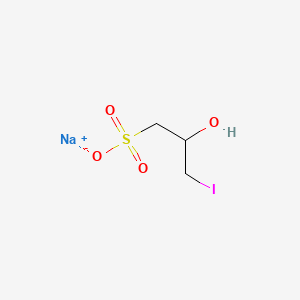
Sodium 2-hydroxy-3-iodopropanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-3-iodopropanesulphonate is an organic compound with the molecular formula C3H6INaO4S. It is a sulfonate ester that contains both iodine and hydroxyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-iodopropanesulphonate typically involves the reaction of 3-iodopropanol with sodium bisulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-iodopropanol} + \text{sodium bisulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxy-3-iodopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 2-iodo-3-oxopropanesulphonate.
Reduction: Formation of 2-hydroxypropane-1-sulfonate.
Substitution: Formation of 2-hydroxy-3-aminopropanesulphonate.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-3-iodopropanesulphonate has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-hydroxy-3-iodopropanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged amino acid residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
- Sodium 2-hydroxy-3-chloropropanesulphonate
- Sodium 2-hydroxy-3-bromopropanesulphonate
- Sodium 2-hydroxy-3-fluoropropanesulphonate
Comparison: Sodium 2-hydroxy-3-iodopropanesulphonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions and more effective in forming halogen bonds .
Propiedades
Número CAS |
4812-15-1 |
|---|---|
Fórmula molecular |
C3H6INaO4S |
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-3-iodopropane-1-sulfonate |
InChI |
InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
XCAITBQFQMTNMS-UHFFFAOYSA-M |
SMILES canónico |
C(C(CI)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




